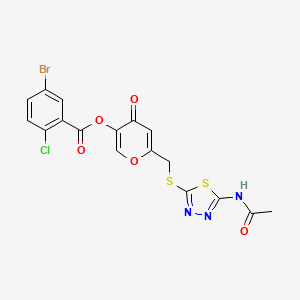

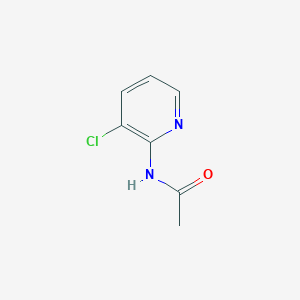

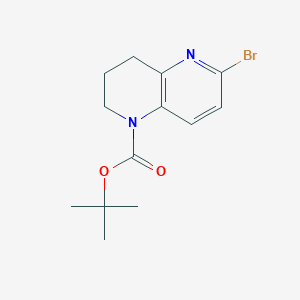

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate" appears to be a complex molecule that may be related to the field of organic synthesis, particularly involving heterocyclic compounds. The structure suggests the presence of a pyran ring, a thiadiazole moiety, and a benzoate group with halogen substitutions. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds is described in the first paper, where novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} are synthesized through reactions involving bromo compounds and aminotriazolethiol or triazolothiadiazine-thiol derivatives . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , utilizing brominated intermediates and thiol-containing reagents.

Molecular Structure Analysis

The second paper provides information on the crystal structure of a related compound, "Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate" . This compound shares a similar pyran core and acetamido functionality with the compound of interest. The detailed crystallographic analysis, including hydrogen bonding and molecular packing, could offer insights into the potential molecular structure and intermolecular interactions of "6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate".

Chemical Reactions Analysis

The third paper discusses the synthesis of new thiazole derivatives from a brominated pyranone precursor . This reaction involves the interaction of brominated compounds with thioureas or thioamides, which could be relevant to the synthesis of the thiadiazole portion of the target compound. The bromination step and subsequent reactions with sulfur-containing nucleophiles could be part of a pathway to synthesize the thiadiazole and thiomethyl components of the compound.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of "6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate", they do provide some context for speculation. For instance, the presence of halogen atoms suggests potential reactivity in nucleophilic substitution reactions . The acetamido group could be involved in hydrogen bonding, affecting solubility and crystallinity . The orthorhombic crystal structure of a related compound might hint at the crystalline nature of the compound if it were to be crystallized .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel synthetic routes and methodologies for creating derivatives of thiadiazoles and pyran compounds, focusing on enhancing their chemical properties and potential biological applications. For instance, novel synthetic strategies have been employed to create a range of heterocyclic compounds, including thiadiazoles, which are of interest due to their potential pharmacological activities (El-Rahman et al., 2009). Similarly, the synthesis and crystal structure of related pyran derivatives have been investigated, providing insights into their molecular configurations and the impact on their biological activities (Xiao-lon, 2015).

Biological Activities

Extensive research has focused on evaluating the biological activities of thiadiazole and pyran derivatives, including anti-inflammatory, antimicrobial, antitumor, and insecticidal activities. For example, certain derivatives have demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Kumar, 2022). Antimicrobial and antitumor evaluations of these compounds have also revealed promising results, highlighting their potential in the development of new treatments for various diseases (El‐Emary et al., 2002; Hammam et al., 2005).

Chemical Properties and Applications

The chemical properties and applications of thiadiazole and pyran derivatives extend beyond biological activities, encompassing areas such as material science and catalysis. The design and synthesis of these compounds often involve innovative methodologies, including ultrasound-assisted synthesis, to improve yields and reaction rates (El-Rahman et al., 2009). These approaches not only enhance the efficiency of the synthetic processes but also contribute to a deeper understanding of the compounds' potential applications in various fields.

properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-bromo-2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClN3O5S2/c1-8(23)20-16-21-22-17(29-16)28-7-10-5-13(24)14(6-26-10)27-15(25)11-4-9(18)2-3-12(11)19/h2-6H,7H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSUUJKTOGPOAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromo-2-chlorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2548017.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)

![1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole](/img/structure/B2548027.png)